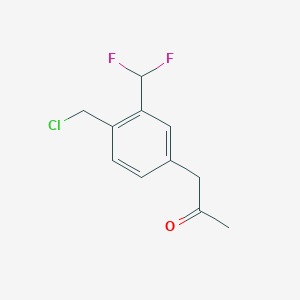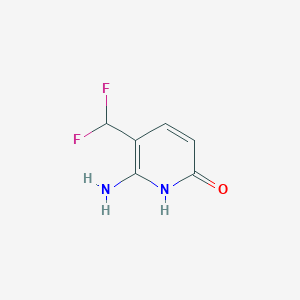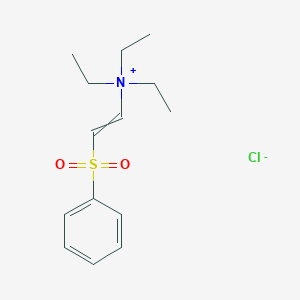
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethylthio groups and a chloropropanone moiety makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. Common reagents used in these reactions include trifluoromethylthiolating agents and chlorinating agents. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, agrochemicals, or other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups can enhance the compound’s lipophilicity and influence its binding to proteins or other biomolecules. The chloropropanone moiety may participate in covalent interactions or act as a reactive site for further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiourea: This compound shares the trifluoromethylphenyl motif and is used in similar applications.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Another compound with the trifluoromethylphenyl group, used in pharmaceutical synthesis.
3,5-Bis(trifluoromethyl)phenyl Grignard reagent: Utilized in various organic synthesis reactions.
Uniqueness
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the combination of trifluoromethylthio groups and a chloropropanone moiety
Propiedades
Fórmula molecular |
C11H7ClF6OS2 |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |
Clave InChI |
XKDKJZJNSOQRRK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















